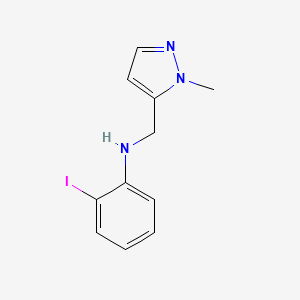![molecular formula C14H9Br2NO4 B14913621 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde](/img/structure/B14913621.png)
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde: is an organic compound with the molecular formula C14H9Br2NO4 It is a derivative of benzaldehyde, featuring bromine and nitrobenzyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde typically involves multiple steps:
Bromination: The starting material, 4-hydroxybenzaldehyde, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Nitration: The brominated intermediate is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Benzylation: The final step involves the benzylation of the hydroxyl group with 3-nitrobenzyl chloride in the presence of a base like potassium carbonate to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atoms can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products:
Oxidation: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzoic acid.
Reduction: 3,5-Dibromo-4-[(3-aminobenzyl)oxy]benzaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Biology and Medicine:
Biological Studies: May be used in the study of enzyme interactions and inhibition due to its functional groups.
Pharmaceuticals: Potential precursor for the synthesis of biologically active compounds.
Industry:
Chemical Manufacturing: Used in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde depends on its specific application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The aldehyde group can form Schiff bases with amines, which may be useful in enzyme inhibition studies.
相似化合物的比较
3,5-Dibromo-4-hydroxybenzaldehyde: Lacks the nitrobenzyl group, making it less versatile in certain synthetic applications.
3,5-Dibromo-4-nitrosobenzenesulfonic acid sodium salt: Contains a sulfonic acid group, which imparts different solubility and reactivity properties.
3,4-Dibromobenzaldehyde: Similar structure but different substitution pattern, leading to different chemical properties and reactivity.
Uniqueness: 3,5-Dibromo-4-[(3-nitrobenzyl)oxy]benzaldehyde is unique due to the presence of both bromine and nitrobenzyl groups, which provide a combination of reactivity and functionality that is valuable in various synthetic and research applications.
属性
分子式 |
C14H9Br2NO4 |
|---|---|
分子量 |
415.03 g/mol |
IUPAC 名称 |
3,5-dibromo-4-[(3-nitrophenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C14H9Br2NO4/c15-12-5-10(7-18)6-13(16)14(12)21-8-9-2-1-3-11(4-9)17(19)20/h1-7H,8H2 |
InChI 键 |
DPIKEIUDIOODTP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC2=C(C=C(C=C2Br)C=O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(1h-pyrrol-2-yl)ethan-1-one](/img/structure/B14913567.png)









